![molecular formula C22H21N5O B2881379 6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415568-88-4](/img/structure/B2881379.png)
6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Description
Indole derivatives are bioactive aromatic compounds that have found use in many synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Physically, they are crystalline and colorless in nature with specific odors .Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . Their physical and chemical properties can vary widely depending on their specific structure.Mechanism of Action
The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with viral proteins or cellular mechanisms to inhibit viral replication .
Future Directions
properties
IUPAC Name |
6-[5-(2-indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-9-16-5-6-21(24-10-16)26-11-18-13-27(14-19(18)12-26)22(28)15-25-8-7-17-3-1-2-4-20(17)25/h1-8,10,18-19H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAIZYCLCIWEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile |
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